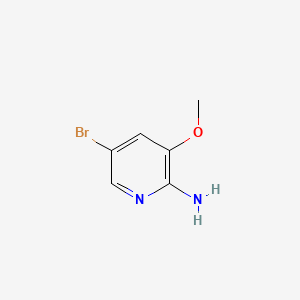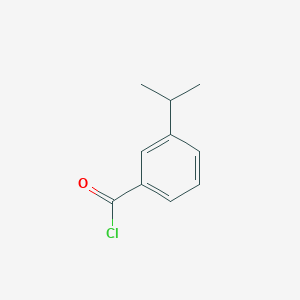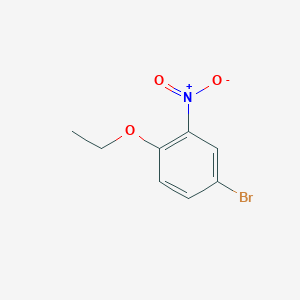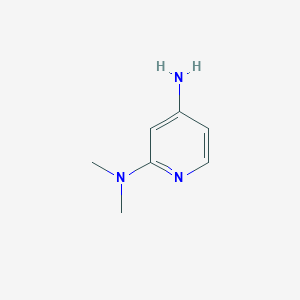
trans-4-Aminocyclohexanecarboxylic acid hydrochloride
Übersicht
Beschreibung
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride is a compound of interest in various fields of medicinal chemistry due to its potential applications in drug development. It is a derivative of cyclohexanecarboxylic acid with an amino group at the trans-4 position, which can exist in zwitterionic form in aqueous solutions . This compound and its derivatives have been studied for their antiplasmin and antifibrinolytic effects, which are important in the context of anti-ulcer and antiplasmin drugs . The molecular structure of this compound, particularly the distance between the nitrogen of the amino group and the carbon of the carboxyl group, plays a crucial role in its biological activity .
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanecarboxylic acid and its derivatives has been explored through various methods. One approach involves the preferential crystallization of racemic N-benzoyl trans-2-aminocyclohexanecarboxylic acid, leading to optically active forms of the compound . Another method reported is the asymmetric synthesis of protected derivatives of trans-4-aminopiperidine-3-carboxylic acid, which shares structural similarities with trans-4-Aminocyclohexanecarboxylic acid . Additionally, a convenient access to both enantiomers of trans-2-aminocyclohexanecarboxylic acid has been developed from trans-cyclohexane-1,2-dicarboxylic acid using a one-pot procedure that includes cyclization, amide formation, and Hofmann-type degradation .
Molecular Structure Analysis
The molecular and crystal structures of trans-4-Aminocyclohexanecarboxylic acid derivatives have been determined using X-ray analysis. For instance, the structure of an anti-ulcer agent derivative takes a rigid bent-rod-like conformation, with molecules dimerized in a head-to-head fashion with hydrogen bonding . The preferred conformations of these compounds in aqueous solution have been deduced from nuclear magnetic resonance spectra, revealing staggered forms with specific axial and equatorial positions for the functional groups .
Chemical Reactions Analysis
The chemical reactivity of trans-4-Aminocyclohexanecarboxylic acid derivatives has been explored in the context of their potential medicinal applications. For example, the amine-nitrous acid reaction has been examined for various cyclohexylamines derived from trans-4-Aminocyclohexanecarboxylic acid, leading to corresponding hydroxy compounds . The antiplasmin activity of these derivatives has been assessed, with some showing potent activity compared to the parent compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-4-Aminocyclohexanecarboxylic acid derivatives are closely related to their molecular conformations and the presence of functional groups. The zwitterionic nature of these compounds in aqueous solution affects their solubility and stability . The optical rotations and molecular conformations of these compounds have been studied, with observed rotations agreeing with calculated values following established procedures . The synthesis pathways also influence the physical properties, as seen in the regio- and diastereoselective syntheses of hydroxylated derivatives, which yield products with high enantiomeric excess .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Stereochemistry
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride plays a significant role in the field of stereochemistry and chemical synthesis. Nohira, Ehara, and Miyashita (1970) explored the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, demonstrating its utility in producing active trans-1,2-disubstituted cyclohexanes (Nohira, Ehara, & Miyashita, 1970). Similarly, Škarić et al. (1976) synthesized peptides containing cis- and trans-3- or 4-aminocyclohexanecarboxylic acid residues, showing its application in di- and tri-peptide formation (Škarić, Kovačević, & Škarić, 1976).
Antimicrobial Properties
The antimicrobial properties of derivatives of 4-aminocyclohexanecarboxylic acid have been noted in the scientific community. Fujii et al. (1977) prepared derivatives of 4-aminocyclohexanecarboxylic acid and aminobenzoic acid, and observed significant antistaphylococcal activity against Staphylococcus aureus infections in mice (Fujii et al., 1977).
Application in β-Peptide Synthesis
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride has been utilized in the synthesis of β-peptides. Schinnerl et al. (2003) reported the asymmetric synthesis of trans-4-aminopiperidine-3-carboxylic acid, a derivative that can be incorporated into β-peptide oligomers, showing its utility in helical β-peptide formation (Schinnerl et al., 2003).
Dermatological Applications
The compound has also found use in dermatology. Hiramoto et al. (2016) studied the effect of tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid) in wrinkle formation due to skin dryness, indicating its potential in skincare and treatment of skin conditions (Hiramoto et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZSYUOXTKQNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640993 | |
| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminocyclohexanecarboxylic acid hydrochloride | |
CAS RN |
27960-59-4 | |
| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminocyclohexane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





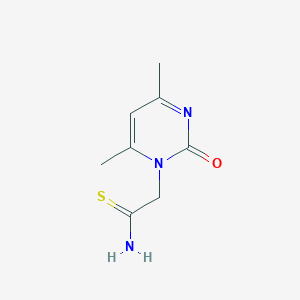

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)

